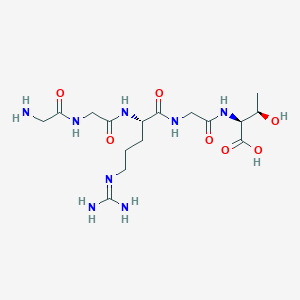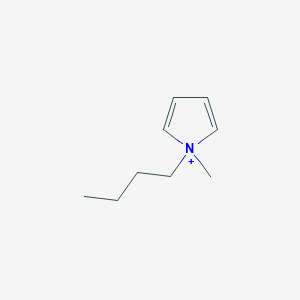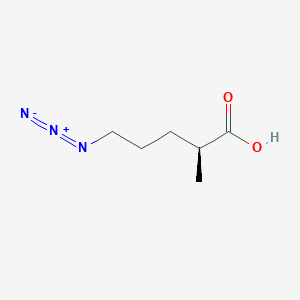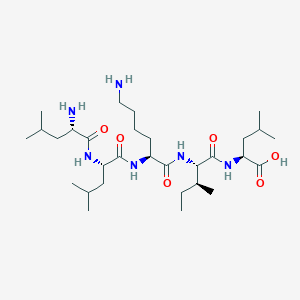
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- is a chemical compound with the molecular formula C14H8N2S It is a derivative of benzenedicarbonitrile, featuring an amino group and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- typically involves the following steps:
Nitration: The starting material, benzenedicarbonitrile, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.
Thioether Formation: The amino compound is then reacted with a phenylthiol to introduce the phenylthio group.
The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the amino and phenylthio groups, making it less versatile in chemical reactions.
4-Aminophthalonitrile:
4-Phenylthiophthalonitrile: Contains a phenylthio group but lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- is unique due to the presence of both amino and phenylthio groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
620175-17-9 |
|---|---|
Fórmula molecular |
C14H9N3S |
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
4-amino-5-phenylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H9N3S/c15-8-10-6-13(17)14(7-11(10)9-16)18-12-4-2-1-3-5-12/h1-7H,17H2 |
Clave InChI |
HYQZIHBZWCKRSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)

![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)

![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)

![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)






